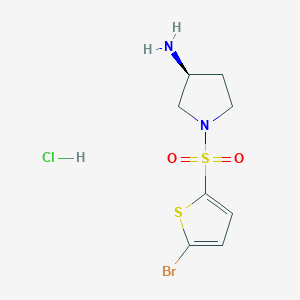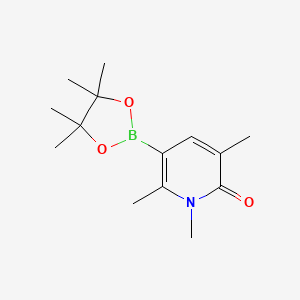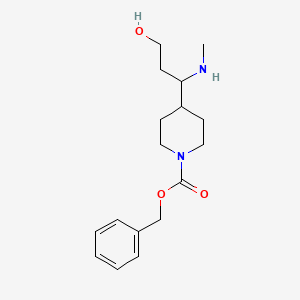![molecular formula C14H12N2O6S B13978731 Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate CAS No. 448201-66-9](/img/structure/B13978731.png)
Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C14H11NO6S It is a derivative of benzoic acid and contains a nitrophenyl group and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed:
Reduction: Methyl 2-{[(3-aminophenyl)sulfonyl]amino}benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-{[(3-nitrophenyl)sulfonyl]amino}benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group, which can form strong interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 2-[(3-nitrophenyl)sulfanyl]benzoate
Comparison: Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate is unique due to the specific positioning of the nitro and sulfonyl groups, which influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
448201-66-9 |
|---|---|
Molekularformel |
C14H12N2O6S |
Molekulargewicht |
336.32 g/mol |
IUPAC-Name |
methyl 2-[(3-nitrophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H12N2O6S/c1-22-14(17)12-7-2-3-8-13(12)15-23(20,21)11-6-4-5-10(9-11)16(18)19/h2-9,15H,1H3 |
InChI-Schlüssel |
GYMCWTSRACBFPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)
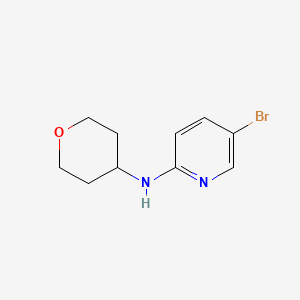
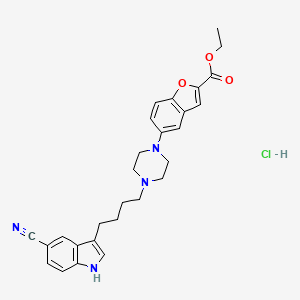

![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)


